molecular formula C42H80NO8P B161346 1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine CAS No. 130614-06-1

1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Cat. No. B161346
M. Wt: 758.1 g/mol
InChI Key: NVWYLRLKCCCUBZ-PNKFPDHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine, commonly known as POPC, is a type of phospholipid that is found in the cell membranes of various organisms. This compound has gained significant attention in the scientific community due to its unique biochemical and physiological properties.

Scientific Research Applications

Critical Micellar Concentration and Physical Properties

  • The critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including 1-hexadecanoyl derivatives, has been studied. These compounds are usually present as monomolecular species in biological studies, suggesting that their varied biological activities cannot be explained by their physical parameter of micellar concentration alone (Kramp et al., 1984).

Synthesis and Characterization

  • Novel methods for synthesizing delta 5,9 fatty acids and corresponding phospholipids, including 1-hexadecanoyl-2-[(5Z,9Z)-5,9-eicosadienoyl]-sn-glycero-3-phosphocholine, have been developed. These syntheses provide ample material for further structural and stereochemical analysis (Carballeira et al., 1999).

Chemical Modification and Derivatives

  • A study on the synthesis of a diacylglycerophosphocholine hydroperoxide using lipoxygenase and lipase demonstrates the chemical versatility of these compounds and their potential for creating specific derivatives for various applications (Baba et al., 1990).

Lipid Mixing and Membrane Properties

  • Research into the mixing properties and phase transitions of phosphatidylcholine and fatty acids with diene groups highlights the significance of these lipids in understanding membrane dynamics and interactions (Hasegawa et al., 1991).

Biological and Toxicological Properties

  • The synthesis of arsenic-containing phosphatidylcholines like 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, discovered in herring caviar, opens doors to studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Phospholipid Synthesis and Biological Activity

  • The synthesis and biological activities of phosphocholine derivatives, including their effects on exocrine glands and potential for hemolytic and fusogenic activity, show the diverse biological implications of these compounds (Nuhn et al., 1982).

Vesicle Formation and Polymerization

  • Studies on the polymerization and reconstitution of phospholipid vesicles, like those made from 1,2-Bis(2,4-octadecadienoyl)-sn-glycero-3-phosphocholine, contribute to our understanding of lipid bilayer dynamics and the potential for creating stable vesicular structures (Takeoka et al., 1995).

Sensory Applications and Interactions with Small Molecules

  • Research on the interactions of small molecules with lipid membranes, as demonstrated in studies with tetracaine, provides insights into the potential for using these lipids in drug development and analysis (Huang et al., 2013).

properties

CAS RN

130614-06-1

Product Name

1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1

InChI Key

NVWYLRLKCCCUBZ-PNKFPDHGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC

synonyms

1-palmitoyl-2-isolinoleoyl phosphatidylcholine
PiLPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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